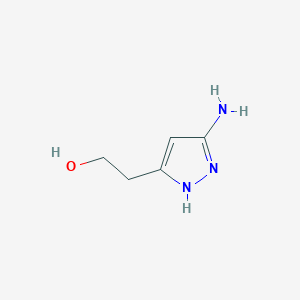

2-(3-amino-1H-pyrazol-5-yl)ethanol

Description

Significance of N-Heterocyclic Compounds in Chemical Sciences

Versatility of the Pyrazole (B372694) Scaffold in Organic Synthesis

The pyrazole ring is a highly adaptable scaffold in organic synthesis, serving as a starting point for creating more complex heterocyclic systems. nih.govdoaj.org Its reactivity allows for functionalization at various positions on the ring, enabling the synthesis of a vast library of derivatives with tailored properties. nih.govmdpi.com Common synthetic routes to pyrazoles include the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives (Knorr-type reactions) and the cycloaddition of diazomethane (B1218177) with alkynes. royal-chem.comwikipedia.orgmdpi.com The development of modern synthetic techniques, such as multicomponent reactions and transition-metal catalysis, has further expanded the accessibility and diversity of pyrazole-based compounds. mdpi.commdpi.com

Role of Pyrazoles in Material Science Applications

In material science, pyrazole derivatives are prized for their unique electronic and photophysical properties. mdpi.commdpi.com These characteristics make them suitable for a variety of applications, including the development of conductive polymers, luminescent materials, and organic dyes. royal-chem.commdpi.comrroij.com The ability to tune the electronic properties of the pyrazole ring through substitution allows for the rational design of materials with specific optical and electronic behaviors. rroij.com

Importance of Pyrazole Derivatives in Industrial Contexts

The industrial significance of pyrazole derivatives is extensive, with applications spanning the agrochemical, pharmaceutical, and manufacturing sectors. openmedicinalchemistryjournal.comdoaj.orgroyal-chem.com In agriculture, pyrazole-based compounds are used as effective herbicides and fungicides. royal-chem.comrroij.com The pharmaceutical industry utilizes pyrazoles in a wide array of drugs, highlighting their therapeutic potential. royal-chem.comnih.gov Furthermore, their catalytic properties are harnessed in various industrial processes. openmedicinalchemistryjournal.com

Structural Characteristics of the Pyrazole Core

The pyrazole molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and three carbon atoms. guidechem.comchemicalbook.comglobalresearchonline.net This arrangement imparts a unique set of chemical and physical properties that are central to its reactivity and utility.

Aromaticity, Tautomerism, and Ring Dynamics in Pyrazole Systems

Pyrazole exhibits aromaticity, conforming to Hückel's rule with a planar, conjugated ring system containing six delocalized π-electrons. globalresearchonline.netbeilstein-journals.orgijraset.com This aromatic character contributes to its stability. royal-chem.com A key feature of pyrazole is its ability to undergo annular prototropic tautomerism, where a proton can move between the two nitrogen atoms. nih.govmdpi.comencyclopedia.pub This dynamic equilibrium can be influenced by factors such as the solvent and the nature of substituents on the ring, which in turn affects the molecule's reactivity and properties. nih.govmdpi.com

Electronic Properties and Reactivity Profiles of Pyrazoles

The pyrazole ring possesses both an acidic, pyrrole-like nitrogen (N1) and a basic, pyridine-like nitrogen (N2). guidechem.comchemicalbook.commdpi.com The presence of the two nitrogen atoms influences the electron distribution within the ring, making the C4 position susceptible to electrophilic attack, while the C3 and C5 positions are more prone to nucleophilic attack. nih.govguidechem.comchemicalbook.com The reactivity of the pyrazole ring can be modulated by the introduction of electron-donating or electron-withdrawing groups, which can enhance its reactivity towards either electrophiles or nucleophiles. mkuniversity.ac.in

Chemical and Physical Properties of 2-(3-amino-1H-pyrazol-5-yl)ethanol

| Property | Value | Source |

| CAS Number | 1425931-98-1 | guidechem.combldpharm.com |

| Molecular Formula | C₅H₉N₃O | |

| Molecular Weight | 127.14 g/mol | bldpharm.com |

| MDL Number | MFCD28619875 | bldpharm.com |

Overview of Aminopyrazole Chemistry

Aminopyrazoles are characterized by the presence of an amino group attached to the pyrazole ring. The position of this amino group significantly influences the compound's chemical properties and biological activity. mdpi.com These compounds are key precursors in the synthesis of various fused pyrazole derivatives, such as pyrazolopyridines and pyrazolopyrimidines. nih.govnih.gov

Aminopyrazoles are classified based on the position of the amino group on the pyrazole ring, namely 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles. nih.govresearchgate.net This positional isomerism plays a crucial role in the molecule's reactivity and its potential applications. For instance, 3-aminopyrazoles and 5-aminopyrazoles are extensively studied as anticancer and anti-inflammatory agents, while 4-aminopyrazoles have shown promise as anticonvulsants. mdpi.com

Another important aspect of pyrazole chemistry is tautomerism. In mono-substituted pyrazoles, up to five tautomeric forms can exist, which can influence their chemical behavior and biological interactions. mdpi.com Furthermore, E/Z isomerism can occur in derivatives such as aryliminopyrazoles, where light can trigger conversion between the E and Z isomers. rsc.org

The aminopyrazole moiety exhibits unique reactivity due to the presence of multiple nucleophilic centers, namely the amino group and the ring nitrogen atoms. researchgate.net This allows aminopyrazoles to act as versatile building blocks in organic synthesis. They can undergo a variety of chemical transformations, including:

Cyclization Reactions: The amino and nitrile groups in aminocyanopyrazoles can be utilized to construct new heterocyclic rings. imist.ma

C-H Bond Activation: Palladium-catalyzed C-4 arylation of 5-aminopyrazoles has been successfully demonstrated. imist.ma

Condensation Reactions: 5-aminopyrazoles readily react with β-ketonitriles and other electrophiles to form fused heterocyclic systems. nih.gov For example, their reaction with β-halovinyl/aryl aldehydes can yield pyrazolo[3,4-b]pyridines. nih.gov

Multicomponent Reactions: Aminopyrazoles are effective components in one-pot multicomponent reactions for the synthesis of complex heterocyclic scaffolds. researchgate.net

The regioselectivity of these reactions can often be controlled by modifying the reaction conditions. For example, the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine (B124118) can yield either a 5-aminopyrazole or a 3-aminopyrazole (B16455) depending on whether acidic or basic conditions are used. chim.it

Foundational Synthetic Routes for Aminopyrazoles

The synthesis of aminopyrazoles, a class of compounds with significant applications in pharmaceuticals and agrochemicals, is most commonly achieved through the formation of the pyrazole ring from linear precursors. beilstein-journals.org These methods are designed to introduce the key amino functionality at the desired position on the pyrazole core.

Cyclocondensation Reactions

Cyclocondensation reactions represent the most prevalent and versatile approach for constructing the pyrazole ring. beilstein-journals.org This strategy involves the reaction of a dinucleophile, typically hydrazine or its derivatives, with a 1,3-dielectrophilic compound. beilstein-journals.orgresearchgate.net One of the electrophilic centers in the precursor is a nitrile group, which ultimately gives rise to the amino group on the pyrazole ring. chim.it

The cornerstone of aminopyrazole synthesis is the condensation of hydrazines with substrates containing two electrophilic centers at a 1,3-distance. beilstein-journals.org The reaction mechanism generally initiates with a nucleophilic attack by one of the hydrazine's nitrogen atoms on one electrophilic center, followed by an intramolecular cyclization involving the second nitrogen atom and the second electrophilic center. chim.itnih.gov

The reaction between β-ketonitriles and hydrazines is one of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles. beilstein-journals.orgnih.gov The process is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. nih.govresearchgate.net This intermediate then undergoes a subsequent intramolecular cyclization, where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. beilstein-journals.orgnih.govresearchgate.net

This reaction is compatible with a wide range of substrates, including various heteroarylhydrazines reacting with α-cyanoacetophenones. nih.gov The general applicability of this method is demonstrated by its use in both traditional and solid-phase synthesis approaches. beilstein-journals.orgnih.gov For instance, a solid-phase synthesis has been developed utilizing an enamine nitrile which is hydrolyzed to a β-ketonitrile derivative before reacting with hydrazines to yield the corresponding 5-aminopyrazoles. beilstein-journals.orgnih.gov

Table 1: Synthesis of 5-Aminopyrazoles from β-Ketonitriles and Hydrazines

| β-Ketonitrile Precursor (1) | Hydrazine | Product (5-Aminopyrazole) (3) | Reaction Conditions | Reference |

|---|---|---|---|---|

| α-Cyanoacetophenones | Heteroarylhydrazines | 5-Amino-1-heteroarylpyrazoles | Refluxing ethanol (B145695) | nih.gov |

| 4-(1-Cyano-2-oxoethyl)benzamide (26) | Hydrazines | Resin-bound 5-aminopyrazoles (27) | Solid-phase synthesis | beilstein-journals.orgnih.gov |

| Cyanoacetaldehyde (7) | Hydrazines | 5-Aminopyrazoles (9) | Cyclization of hydrazone (8) under basic conditions | beilstein-journals.orgnih.gov |

| 4-Cyano-3-oxotetrahydrothiophene (18) | Alkyl/Arylhydrazine hydrochlorides | 2-Alkyl/Aryl-3-aminothieno[3,4-c]pyrazoles (19) | Refluxing ethanol | beilstein-journals.orgnih.gov |

Malononitrile (B47326) and its derivatives, such as alkylidenemalononitriles, serve as effective precursors for the synthesis of aminopyrazoles, often leading to products with amino groups at both the 3 and 5 positions. beilstein-journals.orgnih.gov The reaction of malononitrile with hydrazine was reported as early as 1884 and results in the formation of 3,5-diaminopyrazole. beilstein-journals.org

When substituted malononitriles are used, dimerization is avoided, and the condensation with hydrazine hydrate (B1144303) proceeds smoothly to form 3,5-diaminopyrazoles. beilstein-journals.orgnih.gov Alkylidenemalononitriles, which are α,β-unsaturated dinitriles, also react with hydrazines to yield various aminopyrazole derivatives. For example, ethoxymethylenemalononitrile and bis(methylthio)methylenemalononitrile condense with hydrazine hydrate to produce 5-aminopyrazole-4-carbonitrile and 5-amino-3-methylthiopyrazole-4-carbonitrile, respectively. beilstein-journals.orgresearchgate.net

Multicomponent reactions involving malononitrile, an aldehyde, and a hydrazine provide a one-pot process for synthesizing 5-aminopyrazoles. beilstein-journals.org In this approach, a Knoevenagel condensation between the aldehyde and malononitrile first generates an α,β-unsaturated cyano derivative, which then undergoes cyclocondensation with the hydrazine. beilstein-journals.org

Table 2: Aminopyrazole Synthesis from Malononitrile and its Derivatives

| Malononitrile Derivative | Hydrazine | Product | Key Features | Reference |

|---|---|---|---|---|

| Malononitrile (60) | Hydrazine Hydrate | 3,5-Diaminopyrazole (64) | Direct condensation | beilstein-journals.org |

| Substituted Malononitriles (66) | Hydrazine Hydrate | 3,5-Diaminopyrazoles (68) | Smooth formation, avoids dimerization | beilstein-journals.orgnih.gov |

| Ethoxymethylenemalononitrile (74c) | Hydrazine Hydrate | 5-Aminopyrazole-4-carbonitrile (76) | Condensation reaction | beilstein-journals.orgresearchgate.net |

| Malononitrile, Aldehydes | Hydrazines | 5-Aminopyrazoles (62) | Three-component, one-pot synthesis | beilstein-journals.org |

A significant route for the synthesis of 3(5)-aminopyrazoles involves the condensation of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position. chim.it The presence of this leaving group is crucial for the formation of the aromatic pyrazole ring. chim.it

Various leaving groups have been successfully employed, including ethoxy, dimethylamino, morpholino, and thiomethyl groups. chim.it The reaction conditions are generally mild and compatible with a range of functional groups. For instance, the condensation of α,β-unsaturated nitriles bearing a leaving group with hydrazine hydrate typically leads to N-unsubstituted 3(5)-aminopyrazoles. chim.it Research has shown that the thiomethyl group is a better leaving group than an amino group when both are present on the same substrate. chim.it

Table 3: Synthesis of 3(5)-Aminopyrazoles from α,β-Unsaturated Nitriles with Leaving Groups

| α,β-Unsaturated Nitrile (Substrate 6) | Leaving Group (at β-position) | Hydrazine | Product (Aminopyrazole I) | Reference |

|---|---|---|---|---|

| 3-Ethoxyacrylonitrile | Ethoxy | Hydrazine Hydrate (2) | 3(5)-Aminopyrazole | chim.it |

| 3-(Dimethylamino)acrylonitrile | Dimethylamino | Hydrazine Hydrate (2) | 3(5)-Aminopyrazole | chim.it |

| 3-Morpholinoacrylonitrile | Morpholino | Hydrazine Hydrate (2) | 3(5)-Aminopyrazole | chim.it |

| 3-(Methylthio)acrylonitrile | Thiomethyl | Hydrazine Hydrate (2) | 3(5)-Aminopyrazole | chim.it |

When an unsymmetrically substituted hydrazine is used in the condensation reaction with a 1,3-dielectrophile, the formation of two possible regioisomers (3-aminopyrazoles and 5-aminopyrazoles) is possible, presenting a challenge in regioselectivity. chim.itwordpress.com The outcome of the reaction is largely controlled by the nucleophilicity of the two different nitrogen atoms in the hydrazine and the reaction conditions. chim.it

For alkylhydrazines, the most substituted nitrogen is generally more nucleophilic, which would kinetically favor the formation of the 3-aminopyrazole isomer. wordpress.com However, under neutral or thermodynamic conditions, the 5-aminopyrazole is often the major product observed. wordpress.com This is rationalized by the formation of a kinetic adduct that can revert and isomerize to a more stable thermodynamic adduct before cyclizing. wordpress.com

Strategies to control the regioselectivity have been developed. A notable example is the regiodivergent synthesis reported by Bagley et al., where the reaction of 3-methoxyacrylonitrile with phenylhydrazine can be directed to selectively produce either the 5-aminopyrazole or the 3-aminopyrazole. chim.it

Acidic Conditions : Using acetic acid in toluene (B28343) under microwave irradiation favors the formation of the 5-aminopyrazole. chim.it

Basic Conditions : Using sodium ethoxide in ethanol leads to the selective formation of the 3-aminopyrazole. chim.itwordpress.com

This control is crucial for directing the synthesis towards a desired isomer, as the 3-amino and 5-amino regioisomers can have different properties and applications. wordpress.com The steric hindrance of the substituent on the hydrazine also plays a role; larger alkyl groups can diminish the kinetic preference for the 3-aminopyrazole isomer even under basic conditions. wordpress.com

Regioselective Synthesis Strategies in Aminopyrazole Formation

Control of Regioisomeric Products (e.g., 3- vs. 5-aminopyrazoles)

The Knorr pyrazole synthesis, which broadly describes the condensation of hydrazines with 1,3-dielectrophiles, is a cornerstone in forming the pyrazole ring. wordpress.com When a β-ketonitrile is used as the 1,3-dielectrophile, its reaction with a monosubstituted hydrazine can yield two primary regioisomeric products: the 1,3-disubstituted-5-aminopyrazole and the 1,5-disubstituted-3-aminopyrazole. The selective synthesis of one isomer over the other is a critical challenge and is often governed by the principles of kinetic versus thermodynamic control. thieme-connect.commdpi.com

Thermodynamic Control: Under neutral conditions and elevated temperatures, the reaction typically favors the formation of the thermodynamically more stable 5-aminopyrazole isomer. thieme-connect.com This pathway allows for the equilibration of the initial Michael adducts, leading to the most stable product. thieme-connect.com Arylhydrazines, for instance, are known to strongly favor the formation of 5-aminopyrazoles under these thermodynamic conditions. wordpress.com

Kinetic Control: To obtain the often less stable and rarer 3-aminopyrazole isomer, kinetically controlled conditions are employed. wordpress.com This is typically achieved by using a base, such as sodium ethoxide, at low temperatures (e.g., 0 °C). thieme-connect.com Under these conditions, the cyclization of the kinetically favored Michael adduct is rapid and effectively "traps" the 3-aminopyrazole product before it can equilibrate to the more stable 5-amino isomer. thieme-connect.com The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has also been shown to dramatically increase the regioselectivity in pyrazole formation, favoring the 5-arylpyrazole isomers.

| Condition | Control Type | Favored Product | Typical Reagents/Solvents |

|---|---|---|---|

| Neutral pH, Elevated Temperature | Thermodynamic | 5-Aminopyrazole | Ethanol |

| Basic pH, Low Temperature | Kinetic | 3-Aminopyrazole | Sodium Ethoxide |

| Neutral pH, Room Temperature | Thermodynamic | 5-Aminopyrazole | Fluorinated Alcohols (TFE, HFIP) |

Influence of Hydrazine Substituents on Regioselectivity

The nature of the substituent on the hydrazine (R-NHNH₂) plays a crucial role in directing the regiochemical outcome of the cyclization, primarily through electronic and steric effects. wordpress.comnih.gov

Electronic Effects: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine is different. The internal nitrogen (adjacent to the substituent) is generally more electron-rich and nucleophilic, especially with electron-donating alkyl groups. The terminal nitrogen is less hindered and often more reactive.

Electron-donating groups (e.g., alkyl, p-methoxyphenyl) increase the nucleophilicity of the internal nitrogen. wordpress.com Under kinetic conditions, this can enhance the formation of the 3-aminopyrazole isomer. For example, using p-methoxyphenylhydrazine under basic conditions results in a higher ratio of the 3-aminopyrazole compared to phenylhydrazine. wordpress.com

Electron-withdrawing groups (e.g., aryl groups) decrease the nucleophilicity of the internal nitrogen, making the terminal nitrogen the more likely site for initial attack. This generally leads to a strong preference for the 5-aminopyrazole product, even under kinetic control. thieme-connect.com

Steric Effects: Steric hindrance from bulky substituents on the hydrazine can override electronic effects.

Bulky alkyl groups (e.g., cyclohexyl, t-butyl) hinder the approach of the more nucleophilic internal nitrogen. wordpress.com This steric impediment forces the reaction to proceed through the less hindered terminal nitrogen, leading to a diminished yield of the 3-aminopyrazole and a strong preference for the 5-aminopyrazole isomer, even under kinetically controlled conditions. wordpress.comthieme-connect.com For example, moving from a methylhydrazine to a t-butylhydrazine can reverse the product selectivity from favoring the 3-amino isomer to almost exclusively yielding the 5-amino isomer. wordpress.com

| Substituent Type | Example | Primary Factor | Favored Product (Kinetic Control) | Favored Product (Thermodynamic Control) |

|---|---|---|---|---|

| Small Alkyl | Methylhydrazine | Electronic | 3-Aminopyrazole | 5-Aminopyrazole |

| Bulky Alkyl | t-Butylhydrazine | Steric | 5-Aminopyrazole | 5-Aminopyrazole |

| Aryl (Electron-poor) | Phenylhydrazine | Electronic | Mixture / 5-Amino favored | 5-Aminopyrazole |

| Aryl (Electron-rich) | p-Methoxyphenylhydrazine | Electronic | 3-Aminopyrazole favored | 5-Aminopyrazole |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which involve combining three or more starting materials in a single reaction vessel to form a product that contains portions of all reactants, have become a powerful tool in organic synthesis. beilstein-journals.org They offer significant advantages such as atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. nih.gov

One-Pot Synthesis Techniques for Pyrazole Ring Formation

One-pot syntheses are highly valued for their efficiency in constructing complex heterocyclic rings like pyrazoles. A common and versatile method for synthesizing 5-aminopyrazoles is the one-pot condensation of a β-ketonitrile, a hydrazine, and often other components. beilstein-journals.org

For instance, a three-component, one-pot procedure can be employed for the synthesis of 4-(arylselanyl)-1H-pyrazol-5-amines. beilstein-journals.orgnih.gov This reaction uses benzoylacetonitriles, arylhydrazines, and diaryl diselenides, with molecular iodine as a catalyst. beilstein-journals.orgnih.gov The proposed mechanism involves the initial iodine-catalyzed reaction between the β-ketonitrile and the hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization and oxidative aromatization to yield a 1H-pyrazol-5-amine. Concurrently, the diaryl diselenide reacts with iodine to generate an electrophilic selenium species, which then reacts with the pyrazole to afford the final product. beilstein-journals.org

Other multicomponent approaches have been developed to synthesize various substituted pyrazoles, including pyrazolo[3,4-b]pyridines, by reacting 5-aminopyrazoles with β-ketonitriles and aldehydes. nih.gov These reactions highlight the utility of 5-aminopyrazoles as building blocks in further one-pot transformations. nih.govmdpi.com

Mannich Reactions in Pyrazole-Containing Compound Synthesis

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In heterocyclic chemistry, the acidic N-H proton of a pyrazole ring can participate in the Mannich reaction. nih.gov This reaction typically involves the condensation of a compound with an active hydrogen (the pyrazole), an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govderpharmachemica.com

The mechanism begins with the formation of an iminium ion from the amine and formaldehyde. nih.gov The pyrazole nitrogen then acts as a nucleophile, attacking the iminium ion to form the N-alkylated Mannich base. nih.gov This reaction is a versatile method for synthesizing N-substituted pyrazole derivatives. derpharmachemica.comrjptonline.orgjchr.org For example, 3,5-dimethylpyrazole reacts with paraformaldehyde in the presence of an amine to yield the corresponding Mannich base. orientjchem.org This method has been widely used to prepare a variety of biologically active pyrazole derivatives. derpharmachemica.com

Synthesis of Specific Pyrazole-Ethanol Systems

Synthetic Approaches to 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethanol (a related structure)

The synthesis of N-substituted aminopyrazoles, such as 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethanol, follows the general principles of pyrazole ring formation. The most direct approach involves the condensation of a substituted hydrazine with an appropriate β-ketonitrile.

For the target molecule, the required starting materials would be 2-hydroxyethylhydrazine (B31387) and acetoacetonitrile (3-oxobutanenitrile). The reaction proceeds via the nucleophilic attack of one of the hydrazine's nitrogen atoms on the ketone carbonyl of acetoacetonitrile, followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon.

Based on the principles of regioselectivity discussed previously, the use of 2-hydroxyethylhydrazine, an alkyl-substituted hydrazine, would be expected to produce a mixture of regioisomers. To selectively synthesize the desired 1,5-disubstituted isomer (the 5-amino product), thermodynamic conditions would be favored. This typically involves running the reaction in a solvent like ethanol at reflux, without the addition of a strong base. This allows the reaction to reach thermodynamic equilibrium, favoring the formation of the more stable 5-aminopyrazole product. A similar compound, 2-(5-Amino-3-phenylpyrazol-1-yl)ethanol, is known and serves as a precedent for this type of structure. biosynth.com

An in-depth examination of the synthetic approaches for this compound and related aminopyrazole structures reveals a landscape rich with established principles and emerging innovations. While direct, documented syntheses for this specific molecule are not prevalent in readily available literature, its structure lends itself to several potential pathways derived from general methodologies for aminopyrazole synthesis. This article explores these potential routes, advancements in sustainable synthesis, and common purification techniques.

2 Potential Synthetic Pathways for this compound (based on general aminopyrazole synthesis principles)

The synthesis of 3- and 5-aminopyrazoles is most commonly achieved through the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles that possess a leaving group at the β-position. chim.itarkat-usa.org These foundational reactions provide a framework for devising plausible synthetic routes to this compound.

1 Design of Precursors Incorporating the Ethanol Moiety

A primary strategy involves the cyclization of a precursor that already contains the necessary hydroxyethyl (B10761427) group. The key is to utilize a starting material like a β-ketonitrile functionalized with this moiety. One of the most common and versatile methods for synthesizing 5-aminopyrazoles is the reaction between a β-ketonitrile and hydrazine. beilstein-journals.org

A hypothetical and logical precursor for the synthesis of this compound would be 5-hydroxy-3-oxopentanenitrile . The reaction of this precursor with hydrazine hydrate would proceed via an initial nucleophilic attack of the hydrazine on the ketone's carbonyl group, followed by an intramolecular cyclization through the addition of the other hydrazine nitrogen to the nitrile carbon. This pathway is outlined in Figure 1.

Figure 1. Proposed Synthesis from a Hydroxy-functionalized β-Ketonitrile

(Image is a conceptual representation)

The selection of appropriate reaction conditions, such as the solvent and temperature, would be crucial for optimizing the yield and minimizing side reactions. Ethanol is often used as a solvent in such condensations. nih.gov

Below is a table of potential precursors that could theoretically be used to synthesize the target compound, based on established aminopyrazole synthesis principles.

| Precursor Name | Chemical Structure | Co-reactant | Rationale |

|---|---|---|---|

| 5-hydroxy-3-oxopentanenitrile | HO-(CH₂)₂-C(O)-CH₂-CN | Hydrazine (N₂H₄) | Direct cyclization to form the 5-aminopyrazole ring with the ethanol side chain already in place. This is the most direct application of the β-ketonitrile condensation method. arkat-usa.org |

| Ethyl 4-hydroxy-2-cyanobutanoate | HO-(CH₂)₂-CH(CN)-C(O)OEt | Hydrazine (N₂H₄) | This precursor, a β-cyanocarboxylic ester, could undergo a similar cyclization with hydrazine to yield a pyrazolone (B3327878), which would then require further functional group manipulation to achieve the desired amino group. |

| 5-hydroxy-3-methoxy-2-pentenenitrile | HO-(CH₂)₂-C(OCH₃)=CH-CN | Hydrazine (N₂H₄) | As an α,β-unsaturated nitrile with a leaving group (methoxy) at the β-position, this precursor would react with hydrazine to form the 5-aminopyrazole ring. chim.it |

2 Strategic Functionalization of Pyrazole Rings with Ethanol Side Chains

An alternative approach involves constructing the aminopyrazole core first, followed by the introduction of the ethanol side chain onto the C5 position. This requires a pyrazole ring that is suitably functionalized for a subsequent carbon-carbon bond-forming reaction. Recent advancements have focused on transition-metal-catalyzed C-H functionalization, which allows for the direct installation of functional groups onto the pyrazole ring without pre-functionalized starting materials. rsc.org

For instance, one could start with a protected 3-aminopyrazole. A potential sequence could be:

Introduction of an Acetyl Group: A Friedel-Crafts acylation or a related reaction could introduce an acetyl group (-COCH₃) at the C5 position.

Reduction to the Ethanol Moiety: The acetyl group can then be reduced to the desired 2-hydroxyethyl group using a reducing agent such as sodium borohydride (NaBH₄).

Another strategy is the palladium-catalyzed Fujiwara-Moritani reaction, which can achieve direct olefination. chim.it A protected 3-aminopyrazole could potentially be reacted with an appropriate vinyl ether or protected vinyl alcohol, followed by deprotection and/or hydroboration-oxidation to yield the ethanol side chain. The regioselectivity of such functionalizations is a critical consideration, often directed by substituents already present on the pyrazole ring. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-amino-1H-pyrazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-5-3-4(1-2-9)7-8-5/h3,9H,1-2H2,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPYSZIVEHYCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308119 | |

| Record name | 5-Amino-1H-pyrazole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425931-98-1 | |

| Record name | 5-Amino-1H-pyrazole-3-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425931-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1H-pyrazole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 2 3 Amino 1h Pyrazol 5 Yl Ethanol

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle that can undergo several types of reactions. The presence of the amino and hydroxyethyl (B10761427) substituents influences the reactivity and regioselectivity of these transformations.

Electrophilic Substitution Reactions on the Pyrazole Nucleus

The pyrazole nucleus is generally susceptible to electrophilic substitution, although the reaction conditions and the nature of the substituents can affect the outcome. The amino group at the 3-position is an activating group, directing electrophiles to the C4 position. However, the pyrazole nitrogen atoms can also be sites of electrophilic attack.

Common electrophilic substitution reactions for aminopyrazoles include halogenation, nitration, and sulfonation. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS). Nitration can be carried out using a mixture of nitric acid and sulfuric acid, though careful control of reaction conditions is necessary to avoid over-oxidation or side reactions.

The regioselectivity of these reactions is a key consideration. While the C4 position is electronically favored for substitution, steric hindrance from the adjacent substituents can play a role. Modern analytical techniques such as single crystal X-ray structure analysis and various 2D NMR techniques are crucial for determining the precise site of substitution. researchgate.net

Nucleophilic Attack Pathways and Site Selectivity

The pyrazole ring itself is generally electron-rich and not highly susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups. However, the substituents on the ring can be targets for nucleophiles.

The site selectivity of nucleophilic attack is a significant aspect of aminopyrazole chemistry. researchgate.net For instance, in reactions involving bidentate electrophiles, the different nucleophilic positions on the aminopyrazole scaffold can lead to the formation of various regioisomers. researchgate.net The development of regioselective synthetic methods is a continuing area of research. chim.it

Reactivity of the Amino Functional Group

The primary amino group at the 3-position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Amidation and Acylation Reactions

The amino group of 2-(3-amino-1H-pyrazol-5-yl)ethanol can readily undergo amidation and acylation reactions with acyl chlorides, anhydrides, or carboxylic acids. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

For example, reaction with an acyl chloride, such as benzoyl chloride, in the presence of a base like triethylamine (B128534) or pyridine (B92270), would yield the corresponding N-acylated pyrazole derivative. Similarly, reaction with an acid anhydride, like acetic anhydride, would result in the formation of an acetamide. These reactions are fundamental in medicinal chemistry for modifying the properties of the parent molecule.

Interactive Table: Examples of Amidation/Acylation Reactions

| Acylating Agent | Product |

| Benzoyl chloride | 2-(3-(benzoylamino)-1H-pyrazol-5-yl)ethanol |

| Acetic anhydride | 2-(3-acetamido-1H-pyrazol-5-yl)ethanol |

| Propionyl chloride | 2-(3-(propionylamino)-1H-pyrazol-5-yl)ethanol |

Formation of Schiff Bases and Imines

The primary amino group can condense with aldehydes and ketones to form Schiff bases or imines. scispace.com This reaction typically occurs under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule. researchgate.net

The formation of a Schiff base introduces a C=N double bond, which can be a key structural feature in various biologically active molecules. scispace.comnih.gov The reaction is generally reversible, and the stability of the resulting imine can vary depending on the structure of the carbonyl compound and the pyrazole derivative. These Schiff bases can serve as intermediates for further transformations, such as reduction to secondary amines.

Interactive Table: Schiff Base Formation Reactions

| Carbonyl Compound | Schiff Base Product |

| Benzaldehyde | 2-(3-((benzylidene)amino)-1H-pyrazol-5-yl)ethanol |

| Acetone | 2-(3-((propan-2-ylidene)amino)-1H-pyrazol-5-yl)ethanol |

| Salicylaldehyde | 2-(((5-(2-hydroxyethyl)-1H-pyrazol-3-yl)imino)methyl)phenol |

Diazotization and Coupling Reactions

The primary aromatic amino group can be converted to a diazonium salt through a process called diazotization. This reaction involves treating the aminopyrazole with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. globalresearchonline.net

The resulting pyrazolediazonium salt is a versatile intermediate. It can undergo a variety of coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. globalresearchonline.netyoutube.com These azo compounds are often colored and have applications as dyes and pigments. globalresearchonline.net The diazonium group can also be replaced by a variety of other functional groups in Sandmeyer-type reactions.

For instance, coupling the diazonium salt of this compound with phenol (B47542) would yield an azo-coupled product. youtube.com The stability of the diazonium salt is a critical factor, and reactions are typically carried out at or below room temperature. rsc.org Recent research has explored the use of deep eutectic solvents (DES) in ethanol (B145695) to stabilize diazonium salts at room temperature. rsc.orgrsc.org

Transformations Involving the Ethanol Side Chain

The ethanol side chain offers a valuable handle for functionalization through reactions targeting its terminal hydroxyl group. These modifications can alter the molecule's polarity, steric profile, and potential for further conjugation.

The primary alcohol of the ethanol side chain is susceptible to oxidation to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. youtube.com The oxidation of an alkyl group attached to an aromatic or heteroaromatic ring is a common synthetic strategy. libretexts.orgyoutube.com

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are typically used to convert primary alcohols directly to carboxylic acids. youtube.comyoutube.com In the case of this compound, this reaction would yield 2-(3-amino-1H-pyrazol-5-yl)acetic acid. chembk.com Milder oxidizing agents, like pyridinium (B92312) chlorochromate (PCC), can selectively oxidize primary alcohols to aldehydes, which would produce 2-(3-amino-1H-pyrazol-5-yl)acetaldehyde. youtube.com The mechanism for side-chain oxidation often requires the presence of at least one benzylic (or in this case, heteroaromatic-adjacent) hydrogen, a condition met by the ethanol group. libretexts.orgyoutube.com

While the synthesis of the corresponding acetic acid derivative has been noted, detailed experimental studies specifically documenting the oxidation of this compound are not extensively reported in the reviewed literature. chembk.com However, the transformation is a fundamental and predictable reaction in organic synthesis.

Table 1: Potential Oxidation Products of the Ethanol Side Chain

| Starting Material | Oxidizing Agent | Expected Product |

| This compound | Pyridinium Chlorochromate (PCC) | 2-(3-amino-1H-pyrazol-5-yl)acetaldehyde |

| This compound | Potassium Permanganate (KMnO₄) | 2-(3-amino-1H-pyrazol-5-yl)acetic acid |

| This compound | Chromic Acid (H₂CrO₄) | 2-(3-amino-1H-pyrazol-5-yl)acetic acid |

The hydroxyl group of the ethanol side chain can readily undergo esterification and etherification, two fundamental transformations for creating derivatives with modified physicochemical properties.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. Alternatively, reaction with a more reactive acyl chloride in the presence of a non-nucleophilic base like pyridine provides a high-yielding route to the corresponding ester.

Etherification can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.

These reactions provide straightforward pathways to introduce a vast array of functional groups onto the ethanol side chain, thereby enabling fine-tuning of the molecule's properties for various applications.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | Product Class |

| Esterification | This compound + Acetic Anhydride | Acetate Ester |

| Esterification | This compound + Benzoyl Chloride | Benzoate Ester |

| Etherification | This compound + NaH, then Methyl Iodide | Methyl Ether |

| Etherification | This compound + NaH, then Benzyl Bromide | Benzyl Ether |

Construction of Fused Heterocyclic Systems

The aminopyrazole moiety is a highly valuable precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. mdpi.com The bifunctional nature of the 3-amino group and the adjacent ring nitrogen (N1) allows for cyclocondensation reactions with various biselectrophilic reagents to form fused six-membered rings, leading to important scaffolds in medicinal chemistry.

Pyrazolo[1,5-a]pyrimidines are among the most studied fused systems derived from 5-aminopyrazoles. google.com A common and efficient synthetic route involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound (like a 1,3-diketone) or a functional equivalent, such as an enaminone or an α,β-unsaturated ketone. mdpi.comnih.gov The reaction proceeds via an initial nucleophilic attack by the exocyclic amino group, followed by cyclization and dehydration to furnish the fused pyrimidine (B1678525) ring. The regioselectivity of this reaction is generally high, favoring the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) isomer due to the higher nucleophilicity of the exocyclic amino group compared to the endocyclic ring nitrogen. Current time information in Bangalore, IN. These reactions can be performed under various conditions, including in ethanol with a base like potassium hydroxide (B78521) or in multicomponent reactions under thermal or microwave irradiation. mdpi.comacs.org

Pyrazolo[3,4-b]pyridines represent another important class of fused heterocycles. Their synthesis often involves the reaction of 5-aminopyrazoles with compounds that can provide the necessary three-carbon chain to form the pyridine ring. rsc.org For example, condensation with 1,3-dicarbonyl compounds in solvents like glacial acetic acid is a widely used strategy. rsc.org If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the ratio depending on the relative electrophilicity of the two carbonyl groups. rsc.org Other methods include the Gould-Jacobs reaction, where a 3-aminopyrazole (B16455) reacts with a reagent like diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent chemical modification to yield the final pyrazolo[3,4-b]pyridine structure. rsc.org

Table 3: Synthesis of Pyrazolo-Fused Ring Systems from Aminopyrazole Precursors

| Target System | Reagent Type | Typical Conditions | Reference |

| Pyrazolo[1,5-a]pyrimidine | β-Diketone / Enaminone | Ethanol, KOH, Reflux | acs.org |

| Pyrazolo[1,5-a]pyrimidine | Benzylidene malononitrile (B47326) | Microwave, Solvent-free | researchgate.net |

| Pyrazolo[3,4-b]pyridine | 1,3-Diketone | Glacial Acetic Acid | rsc.org |

| Pyrazolo[3,4-b]pyridine | Diethyl 2-(ethoxymethylene)malonate | Thermal cyclization, then POCl₃ | rsc.org |

The versatility of the aminopyrazole scaffold extends to the synthesis of a broader range of fused heterocyclic systems beyond pyrimidines and pyridines. By selecting appropriate reaction partners, various other rings can be annulated onto the pyrazole core.

For instance, reacting 5-aminopyrazole derivatives with specific reagents can lead to the formation of:

Pyrano[2,3-c]pyrazoles : These can be synthesized via one-pot, three-component condensation reactions involving an aldehyde, malononitrile, and a pyrazolin-5-one derivative, often catalyzed by an acid or base. ijirset.com

Pyrazolo[3,4-e] Current time information in Bangalore, IN.researchgate.netthiazepines : These seven-membered rings can be constructed from 2-(5-amino-3-arylpyrazol-1-yl)-3-methylquinoxalines through cyclization reactions. rsc.org

Chromeno[4,3-c]pyrazoles : These complex systems can be formed through multi-component reactions involving malononitrile, a salicylic (B10762653) aldehyde, and hydrazine (B178648) hydrate (B1144303). nih.gov

Imidazo[1,2-a]pyrazolo[3,4-e]pyridines : These tricyclic structures can be obtained through the cyclocondensation of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives with reagents like chloroacetaldehyde. nih.gov

These examples underscore the role of aminopyrazoles as key intermediates in generating diverse and complex heterocyclic libraries for chemical and biological screening.

Transition Metal-Catalyzed Reactions and Cross-Coupling Methodologies

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. Aminopyrazole derivatives, including this compound, can be functionalized using these powerful methods, typically after halogenation of the pyrazole ring or by direct C-H activation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between an aryl or heteroaryl halide and an amine. wikipedia.orglibretexts.org This reaction is highly effective for the N-arylation of the primary amino group of aminopyrazoles or for coupling amines to a halogenated pyrazole core. rsc.orgosi.lv The choice of palladium catalyst (e.g., Pd(OAc)₂) and a bulky phosphine (B1218219) ligand (e.g., XPhos) is crucial for achieving high yields and broad substrate scope, even with challenging substrates like unprotected five-membered heterocyclic bromides. acs.orgresearchgate.net

The Suzuki-Miyaura cross-coupling is another cornerstone of modern synthesis, enabling the formation of C-C bonds by reacting a halide with a boronic acid or ester in the presence of a palladium catalyst. acs.org This reaction has been successfully applied to halogenated aminopyrazoles to introduce various aryl, heteroaryl, and styryl groups onto the pyrazole ring. researchgate.netnih.govacs.org The development of efficient catalytic systems allows these couplings to proceed even on substrates with sensitive functional groups, such as unprotected NH groups on the pyrazole ring or a free primary amino group. acs.orgnih.gov

These methodologies provide a modular approach to synthesize highly functionalized pyrazole derivatives that would be difficult to access through classical methods.

Table 4: Overview of Transition Metal-Catalyzed Reactions on Aminopyrazole Scaffolds

| Reaction Name | Bond Formed | Typical Substrates | Catalyst/Ligand System | Reference |

| Buchwald-Hartwig Amination | C-N | Aryl/Heteroaryl Halide + Aminopyrazole | Pd(OAc)₂ / XPhos | osi.lvbeilstein-journals.org |

| Buchwald-Hartwig Amination | C-N | Halogenated Pyrazole + Amine | Pd Precatalyst / tBuBrettPhos | acs.org |

| Suzuki-Miyaura Coupling | C-C | Halogenated Aminopyrazole + Boronic Acid | Pd(OAc)₂ / XPhos | thieme-connect.com |

| Suzuki-Miyaura Coupling | C-C | Halogenated Aminopyrazole + Styryl Boronic Acid | XPhos Pd G2 / XPhos | researchgate.net |

Utilization of Aminopyrazole Derivatives as Ligands for Coordination Complexes

Aminopyrazole derivatives are well-regarded for their ability to act as effective ligands in coordination chemistry. niscpr.res.inchim.it The 3-aminopyrazole scaffold, present in this compound, is a potent bidentate ligand, capable of coordinating to a metal center through the pyridine-like nitrogen atom (N2) of the pyrazole ring and the nitrogen atom of the exocyclic amino group. niscpr.res.in This chelation forms a stable five-membered ring with the metal ion.

The presence of the 2-hydroxyethyl group at the C5 position of this compound introduces an additional potential coordination site through the hydroxyl oxygen atom. This allows the molecule to potentially act as a tridentate N,N,O-donor ligand, depending on the metal ion, its coordination preferences, and the reaction conditions. The coordination behavior of amino alcohols with metal ions is well-documented, where they can coordinate in either their neutral (HMEA) or deprotonated (MEA-) forms. researchgate.net

Studies on analogous 3-aminopyrazole derivatives have demonstrated their versatility in forming complexes with a variety of transition metals, including cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and iron(III). niscpr.res.innih.govmdpi.com The resulting coordination complexes often exhibit octahedral or distorted tetrahedral geometries. niscpr.res.inresearchgate.net For instance, complexes with the general formula [ML₂Cl₂], where M is a divalent metal ion and L is a 3(5)-aminopyrazole ligand, have been synthesized and characterized. niscpr.res.in In these cases, the aminopyrazole acts as a neutral bidentate ligand, with the chloride ions completing the coordination sphere. niscpr.res.in The formation of such complexes can be confirmed through techniques like IR spectroscopy, where a shift in the vibrational frequencies of the pyrazole ring and the NH₂ group indicates their participation in coordination. niscpr.res.in

The table below summarizes findings on coordination complexes formed with ligands structurally related to this compound, highlighting the diversity of metals and resulting structures.

Table 1: Examples of Metal Complexes with Aminopyrazole-type Ligands

| Ligand | Metal Ion(s) | Formula of Complex | Deduced Geometry | Reference(s) |

|---|---|---|---|---|

| 3(5)-Aminopyrazole | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | [ML₂Cl₂] | Octahedral | niscpr.res.in |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II) | [Cd(L)₂Cl₂] | Not Specified | nih.govrsc.org |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cu(II) | Cu(L)₂(C₂H₅OH)₂₂ | Not Specified | nih.govrsc.org |

| 2-(5-phenyl-3-pyridin-2-yl-pyrazol-1-yl)-ethanol | Pd(II) | Not Specified | Not Specified | researchgate.net |

Carbon-Carbon Bond Formation Strategies (e.g., Sonogashira cross-coupling)

The functionalization of the pyrazole core of this compound can be achieved through various carbon-carbon bond formation reactions, significantly expanding its synthetic utility. Cross-coupling reactions are powerful tools for this purpose, with the Sonogashira reaction being a prominent example for forming C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This transformation is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst, commonly copper(I) iodide (CuI). libretexts.orgyoutube.com The reaction is carried out in the presence of a base, often an amine like triethylamine or diethylamine, which also serves as the solvent and neutralizes the hydrogen halide byproduct. wikipedia.org

To apply the Sonogashira reaction to this compound, the pyrazole ring must first be functionalized with a halide (e.g., iodine or bromine), typically at the C4 position, which is prone to electrophilic substitution. nih.gov This halogenated pyrazole derivative can then serve as the substrate for the cross-coupling reaction.

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles:

Palladium Cycle: The cycle starts with the active Pd(0) catalyst undergoing oxidative addition with the aryl/vinyl halide (in this case, the halogenated pyrazole) to form a Pd(II) intermediate.

Copper Cycle: Concurrently, the terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper acetylide species. youtube.com

Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex in a transmetalation step, regenerating the Cu(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the alkyne-substituted pyrazole) and regenerate the Pd(0) catalyst, allowing the cycle to continue. youtube.com

The reaction is known for its mild conditions, often proceeding at room temperature, and its tolerance of a wide variety of functional groups, making it suitable for the synthesis of complex molecules. wikipedia.orglibretexts.org

Table 2: General Parameters for Sonogashira Cross-Coupling Reactions

| Component | Typical Examples | Purpose | Reference(s) |

|---|---|---|---|

| Substrate | Aryl or Vinyl Halides (I, Br, OTf) | Electrophilic partner in the coupling | wikipedia.orgorganic-chemistry.org |

| Reagent | Terminal Alkynes | Nucleophilic partner in the coupling | wikipedia.orgorganic-chemistry.org |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates oxidative addition/reductive elimination | libretexts.org |

| Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne to form a copper acetylide | libretexts.orgyoutube.com |

| Base/Solvent | Triethylamine (Et₃N), Diethylamine (Et₂NH) | Neutralizes HX byproduct, acts as solvent | wikipedia.org |

| Conditions | Room temperature to moderate heat, anaerobic | Mild conditions tolerate many functional groups | wikipedia.org |

By employing this strategy, the pyrazole core of this compound can be elaborated with various alkyne-containing fragments, providing access to a diverse library of derivatives for further chemical exploration or biological evaluation.

Advanced Characterization Techniques in Aminopyrazole Research

Spectroscopic Analysis of 2-(3-amino-1H-pyrazol-5-yl)ethanol and Derivatives

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers profound insights into the molecular structure and bonding of chemical compounds. For aminopyrazole derivatives, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy are routinely used to elucidate their structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR spectroscopy is fundamental for identifying the number and type of protons in a molecule. In the context of aminopyrazole derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons of the pyrazole (B372694) ring, the amino group, and any substituents. For instance, in a derivative like ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, distinct signals can be assigned to the methyl and methylene (B1212753) protons of the ethyl group, the pyrazole-CH proton, and the NH2 protons. nih.gov The chemical shifts (δ) of these protons are influenced by their local electronic environment. For example, the protons of the amino group often appear as a broad singlet, and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the number of carbon atoms and their hybridization state. In complex aminopyrazole derivatives, such as 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, ¹³C NMR is crucial for confirming the presence of quaternary carbons and carbons in different functional groups. mdpi.com

The following table summarizes typical ¹H NMR chemical shifts for protons in aminopyrazole derivatives, based on data from related structures.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole-CH | 4.3 - 5.5 | Singlet |

| NH₂ | 5.0 - 7.5 | Broad Singlet |

| CH₂ (next to OH) | 3.5 - 4.0 | Triplet |

| CH₂ (next to pyrazole) | 2.6 - 3.0 | Triplet |

| OH | Variable | Broad Singlet |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a "fingerprint" of the compound.

For this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups. The amino group (NH₂) typically shows a pair of absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. nih.goviucr.org The hydroxyl group (OH) of the ethanol (B145695) substituent exhibits a broad absorption band in the region of 3200-3600 cm⁻¹. The C-N and C-O stretching vibrations, as well as the C=C and C=N stretching vibrations of the pyrazole ring, also give rise to characteristic absorptions in the fingerprint region (below 1600 cm⁻¹). In derivatives containing a carbonyl group (C=O), a strong absorption band is observed around 1650-1750 cm⁻¹. nih.goviucr.org

The table below presents typical IR absorption frequencies for the main functional groups in aminopyrazole derivatives. nih.govmdpi.comiucr.org

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) |

| N-H (Amino) | Stretching | 3300 - 3500 |

| O-H (Alcohol) | Stretching (broad) | 3200 - 3600 |

| C=O (Carbonyl) | Stretching | 1650 - 1750 |

| C=N, C=C (Ring) | Stretching | 1500 - 1650 |

| C-O (Alcohol) | Stretching | 1050 - 1260 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound and its derivatives, mass spectrometry is used to confirm the molecular formula by providing an accurate mass measurement. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the intact molecule, typically as the protonated species [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the elemental composition. For instance, the mass of a complex derivative like 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile can be precisely determined and compared with the calculated mass to confirm its identity. mdpi.com Predicted collision cross section values for adducts of related compounds, such as (3-amino-1H-pyrazol-5-yl)methanol, are available and aid in structural characterization. uni.lu

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the electronic structure of the molecule, particularly the presence of conjugated systems.

In aminopyrazole derivatives, the pyrazole ring and any attached chromophores will give rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the substitution pattern on the ring and the solvent used. For example, studies on the complexation of pyridyl-pyrazole ligands with metal ions show distinct changes in the UV-Vis spectrum upon complex formation, indicating the involvement of the pyrazole and pyridine (B92270) nitrogen atoms in coordination. researchgate.net Furthermore, UV irradiation can induce phototautomerization in 3(5)-aminopyrazoles, a process that can be monitored by changes in the IR and potentially the UV-Vis spectra. mdpi.com The electronic transitions are typically π → π* and n → π* in nature, arising from the conjugated system of the pyrazole ring and the non-bonding electrons on the nitrogen and oxygen atoms.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered array of molecules in a crystal, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the molecular and crystal structure.

For aminopyrazole derivatives, single-crystal X-ray diffraction provides definitive proof of their structure, including bond lengths, bond angles, and torsional angles. nih.goviucr.org This technique is particularly valuable for resolving ambiguities that may arise from the interpretation of spectroscopic data alone, such as distinguishing between N-alkylated and O-alkylated products in substitution reactions. nih.goviucr.org The crystal structure also reveals intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the solid state. These interactions can play a crucial role in the physical properties of the compound. For example, the crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate shows an intramolecular hydrogen bond and a layered structure formed by intermolecular hydrogen bonds. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula.

This method serves as a crucial check for the purity and elemental composition of a newly synthesized compound. For aminopyrazole derivatives, obtaining elemental analysis data that is in close agreement (typically within ±0.4%) with the calculated values provides strong evidence for the assigned molecular formula. For example, in the synthesis of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, the found percentages of C, H, N, and S were in good agreement with the calculated values for the molecular formula C₁₄H₁₇N₃O₅S. nih.gov Similarly, for 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, the elemental analysis confirmed the proposed formula of C₁₆H₁₃N₇O₂. mdpi.com

The following table provides an example of elemental analysis data for a representative aminopyrazole derivative. nih.gov

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 49.55 | 49.38 |

| Hydrogen (H) | 5.05 | 5.23 |

| Nitrogen (N) | 12.38 | 12.59 |

| Sulfur (S) | 9.45 | 9.27 |

Applications in Advanced Chemical Synthesis

Role as Versatile Synthetic Intermediates

The unique combination of a nucleophilic amino group and a heterocyclic scaffold makes 2-(3-amino-1H-pyrazol-5-yl)ethanol and its analogs powerful building blocks in organic synthesis. These aminopyrazole derivatives are recognized as key starting materials for creating a multitude of heterocyclic systems with significant applications. researchgate.netbiosynth.com

Aminopyrazoles are pivotal precursors in the synthesis of elaborate organic molecules, particularly fused heterocyclic systems. Their utility is demonstrated in one-pot multicomponent reactions, an efficient and atom-economical approach to chemical synthesis. mdpi.com For instance, the 5-aminopyrazole framework is integral to the synthesis of complex structures like chromeno[2,3-b]pyridines. mdpi.com This reaction involves a cascade of processes, including Knoevenagel condensation, Pinner reactions, and cyclization, to form the final polycyclic product. mdpi.com

The versatility of the aminopyrazole core allows for its incorporation into a wide range of molecular scaffolds. Research has demonstrated that these compounds can be readily transformed into fused tetracyclic structures and other complex systems. mdpi.com Furthermore, they serve as starting materials for pyrazolo[3,4-d] mdpi.comrsc.orgrsc.orgtriazin-4-ones through diazotization reactions, highlighting their role in generating molecules with diverse biological potential. researchgate.net The synthesis of these complex derivatives often leverages the reactivity of the amino group and the pyrazole (B372694) ring, enabling the construction of intricate molecular frameworks from relatively simple starting materials. researchgate.netmdpi.com

Table 1: Examples of Complex Molecules Synthesized from Aminopyrazole Precursors

| Precursor Type | Reaction Type | Resulting Complex Molecule | Reference |

|---|---|---|---|

| 5-Aminopyrazole system | One-pot, three-component reaction | 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | mdpi.com |

| 5-Amino-1H-pyrazole-4-carbonitriles | Diazotization reaction | Pyrazolo[3,4-d] mdpi.comrsc.orgrsc.orgtriazin-4-ones | researchgate.net |

| 3-(ω-Aminoalkyl)-5-aminopyrazole | Intramolecular cyclization | Fused tetracyclic structures | mdpi.com |

The term "building block" aptly describes the function of this compound in constructing molecules with multiple functional groups. The pyrazole ring itself is a privileged scaffold in medicinal chemistry, and the addition of amino and hydroxyl groups provides multiple points for further chemical modification. nih.gov This allows for the systematic development of libraries of compounds with varied substituents and properties.

The synthesis of polyfunctionalized scaffolds is often achieved through sequential or one-pot reactions that exploit the different reactivities of the functional groups present in the aminopyrazole building block. For example, a solvent-controlled chemo-selective synthesis can yield either spiro or non-spiro oxindole (B195798) derivatives by reacting isatins, 2-amino-1,4-naphthoquinone, and a pyrazolone (B3327878). The choice of ethanol (B145695) as a solvent directs the reaction towards the formation of non-spiro products, showcasing how reaction conditions can be tuned to build specific complex scaffolds from pyrazole-based precursors.

Development of Novel Coordination Compounds

The presence of multiple nitrogen atoms in the pyrazole ring, along with the oxygen of the ethanol group and the nitrogen of the amino group, makes this compound an excellent candidate for ligand design in coordination chemistry. These sites can donate electron pairs to form coordinate bonds with metal ions.

Pyridylpyrazoles bearing a hydroxyethyl (B10761427) substituent, structurally similar to this compound, have been synthesized and studied for their chelating abilities. rsc.org The pyrazole and pyridine (B92270) rings, along with the hydroxyl group, provide multiple donor atoms (N, N, O) that can coordinate with a single metal center, acting as a tridentate ligand. The geometry and nature of these ligands, particularly the presence of sp2 hybridized nitrogen donors, contribute to their high chelation capacity. rsc.org

Compounds like tris(pyrazol-1-yl)ethanol are considered pseudo-scorpionate ligands, which are valuable in coordination chemistry. nih.gov The design of such ligands is crucial for developing transition metal complexes with specific electronic and catalytic properties. The amino group on the pyrazole ring in this compound introduces an additional coordination site, enhancing its versatility and allowing for the formation of stable complexes with various transition metals, such as zinc(II) and copper(II). researchgate.net

The structural analysis of metal complexes formed with pyrazole-derived ligands reveals a variety of coordination modes. The pyrazole ligand can coordinate to a metal center in a monodentate fashion through one of its nitrogen atoms. researchgate.net Alternatively, it can act as a bridging ligand, linking two metal centers. In dinuclear zinc(II) complexes, for example, the pyrazole ligand has been observed to coordinate in both terminal and bridging fashions within the same structure. researchgate.net

Table 2: Observed Coordination Geometries and Modes in Pyrazole-based Complexes

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|

| Zn(II) | 3-Amino-5-phenylpyrazole | Monodentate (terminal), Bridging | Distorted tetrahedral | researchgate.net |

| Cd(II) | 3-Aminopyrazole (B16455) | Bridging (N2, N3) | Octahedral | nih.gov |

| Cu(II) | Tris(pyrazol-1-yl)ethanol | Tridentate (scorpionate) | Not specified | nih.gov |

This table summarizes findings from crystallographic studies of various pyrazole-derived metal complexes.

Materials Science Applications

The ability of this compound to act as a versatile building block extends beyond discrete molecules into the realm of materials science. Its functional groups serve as reactive sites for constructing extended networks and functionalizing surfaces.

Aminopyrazoles and other amino-functionalized heterocycles are valuable monomers for the synthesis of porous crystalline materials known as Covalent Organic Frameworks (COFs). rsc.orgmdpi.com COFs are constructed from organic building blocks linked by strong covalent bonds, resulting in robust, porous structures. mdpi.com The amino group serves as a key reactive site for forming these linkages, often through condensation with aldehydes to create imine-based COFs. mdpi.com These materials are investigated for applications such as gas storage and separation due to their high surface area and tunable pore environments. nih.gov

Furthermore, aminopyrazole derivatives have been used to create coordination polymers. The reaction of 3-aminopyrazole with cadmium bromide, for example, yields a one-dimensional polymer chain where the pyrazole ligand bridges the metal centers. nih.gov Such materials are of interest for their potential magnetic, optical, or catalytic properties. Additionally, complex heterocyclic systems derived from aminopyrazoles, such as chromeno[2,3-b]pyridines, have been noted for their potential application as corrosion inhibitors for steel, a significant area within materials science. mdpi.com

Optoelectronic Materials (e.g., OLEDs)

The pyrazole core of this compound is a key structural motif in the design of organic materials for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). Pyrazole-containing compounds are known to be good linkers for metal ions and can play a crucial role in the design of functional coordination polymers. nih.gov These materials can exhibit intriguing optical and electronic properties. The amino and ethanol substituents on the pyrazole ring provide opportunities for further functionalization, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials. This can lead to the development of new photoactive materials. researchgate.net For instance, pyranoquinoline derivatives, which can be synthesized from pyrazole-based precursors, have shown potential for use in photovoltaic, optoelectronic, fluorescent, and luminescent components. researchgate.net

Polymer Chemistry Applications

In the realm of polymer chemistry, this compound can serve as a functional monomer or a cross-linking agent. The presence of both an amino and a hydroxyl group allows for its incorporation into various polymer backbones, such as polyesters and polyamides, through condensation polymerization reactions. The pyrazole ring can impart desirable thermal stability and specific optical properties to the resulting polymers. Furthermore, the amino group can be modified to introduce other functionalities, enabling the synthesis of specialty polymers with tailored characteristics. The ability of pyrazole derivatives to form coordination polymers with metal ions also opens up possibilities for creating novel inorganic-organic hybrid polymers with unique material properties. nih.gov

Agrochemical Applications

The 5-aminopyrazole system is a significant heterocyclic template that has a long history of use in the agrochemical industry. mdpi.com Derivatives of pyrazole are utilized as intermediates in the synthesis of herbicides and pesticides. The structural characteristics of compounds like this compound make them suitable for developing new agrochemicals. The pyrazole scaffold is a key component in a variety of biologically active compounds, and modifications to the substituents can lead to the discovery of potent and selective agents for crop protection.

Chemical Probe Development

Unnatural α-amino acids containing heteroaryl side-chains, including pyrazole derivatives, are increasingly used as probes to study biological processes. rsc.org The unique structure of this compound, with its combination of a heterocyclic ring and functional groups, makes it a valuable scaffold for the design of chemical probes. These probes can be used to investigate the active sites of enzymes or the binding pockets of receptors. For example, the amino group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in other interactions, allowing for the modulation and study of biological systems. The synthesis of derivatives, such as sulfonyl fluorides from pyrazole-containing amino acids, highlights their potential as probes for specific enzyme classes like serine proteases. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.